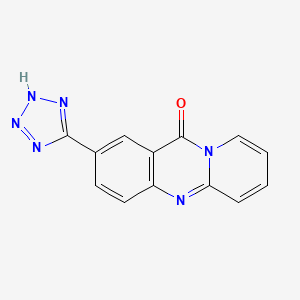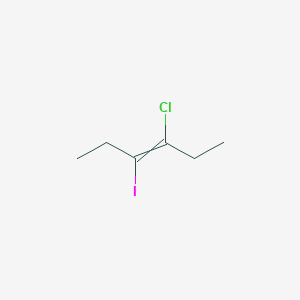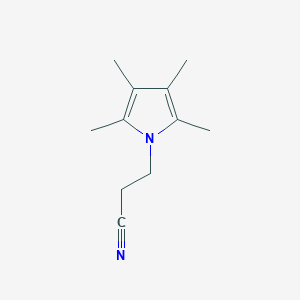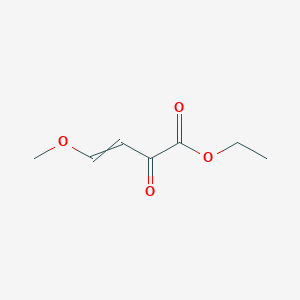![molecular formula C14H11ClN2O2 B14497761 2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile CAS No. 63555-87-3](/img/structure/B14497761.png)
2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile is a chemical compound that belongs to the class of aryloxyphenoxypropionic acids. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound’s structure features a chloropyridinyl group linked to a phenoxypropanenitrile moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridin-2-ol and 4-bromophenoxypropanenitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Coupling Reaction: The 5-chloropyridin-2-ol undergoes a nucleophilic substitution reaction with 4-bromophenoxypropanenitrile to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile involves its interaction with specific molecular targets. For instance, in its role as a herbicide, the compound inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. This inhibition disrupts lipid biosynthesis, leading to the death of the targeted plant species .
Comparison with Similar Compounds
Similar Compounds
Haloxyfop-P-methyl: Another aryloxyphenoxypropionic acid used as a herbicide.
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate: A structurally similar compound with similar herbicidal properties.
2-Chloropyridine: A related compound used in various chemical syntheses.
Uniqueness
2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile stands out due to its specific structural features, which confer unique reactivity and biological activity. Its chloropyridinyl group enhances its ability to interact with biological targets, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
63555-87-3 |
|---|---|
Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-[4-(5-chloropyridin-2-yl)oxyphenoxy]propanenitrile |
InChI |
InChI=1S/C14H11ClN2O2/c1-10(8-16)18-12-3-5-13(6-4-12)19-14-7-2-11(15)9-17-14/h2-7,9-10H,1H3 |
InChI Key |
UBEYZHNKTAFWIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)OC1=CC=C(C=C1)OC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)

![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
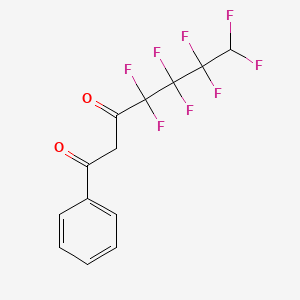
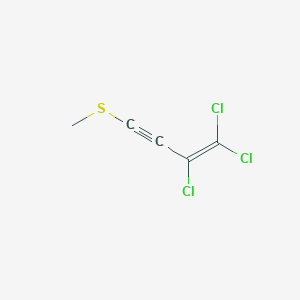
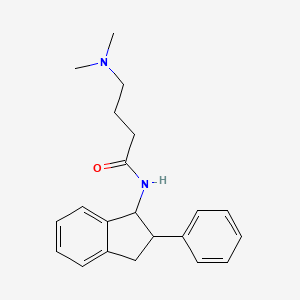
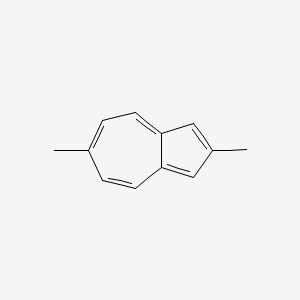
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
